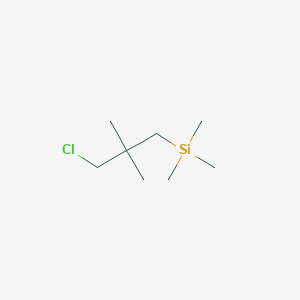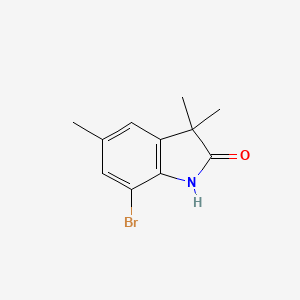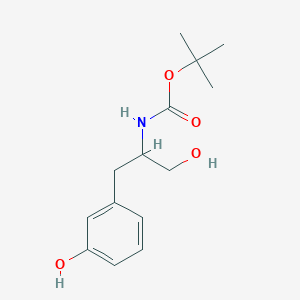
(3-Chloro-2,2-dimethylpropyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₉ClSi. It is a colorless liquid that is primarily used in organic synthesis and research. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,2-dimethylpropyl)trimethylsilane typically involves the reaction of 3-chloro-2,2-dimethylpropyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,2-dimethylpropyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (3-chloro-2,2-dimethylpropyl)silanol and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Bases like triethylamine or pyridine.
Major Products Formed
- (3-Chloro-2,2-dimethylpropyl)silanol
- Trimethylsilanol
- Substituted (3-chloro-2,2-dimethylpropyl) derivatives
Scientific Research Applications
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
- Organic Synthesis : Used as a reagent in the synthesis of various organic compounds.
- Protecting Group : Acts as a protecting group for hydroxyl and amine functionalities in complex organic molecules.
- Silicon-Based Polymers : Used in the production of silicon-based polymers and materials .
Mechanism of Action
The mechanism of action of (3-Chloro-2,2-dimethylpropyl)trimethylsilane involves the nucleophilic substitution of the chlorine atom by various nucleophiles. This reaction is facilitated by the electron-withdrawing effect of the trimethylsilyl group, which stabilizes the transition state and enhances the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- (3-Chloropropyl)trimethylsilane
- (3-Chloro-2,4-dimethylphenyl)trimethylsilane
Uniqueness
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2,2-dimethylpropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C8H19ClSi |
|---|---|
Molecular Weight |
178.77 g/mol |
IUPAC Name |
(3-chloro-2,2-dimethylpropyl)-trimethylsilane |
InChI |
InChI=1S/C8H19ClSi/c1-8(2,6-9)7-10(3,4)5/h6-7H2,1-5H3 |
InChI Key |
TZRRTCNAHXXPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Si](C)(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)

methanol](/img/structure/B13156400.png)





